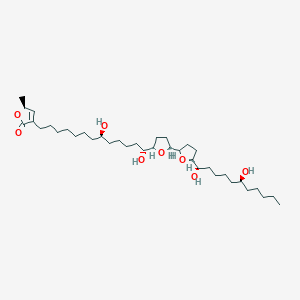
Purpurenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purpurenin is a polyketide.
This compound is a natural product found in Annona purpurea with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Purpurenin is characterized by its anthraquinone structure, which is known for its ability to interact with biological systems. Its chemical formula and structural characteristics contribute to its bioactivity, making it a subject of interest in pharmacological studies.
Anticancer Applications
This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit tumor growth through several mechanisms:
- Cytotoxicity : this compound has been shown to have potent cytotoxic activity against human solid tumor cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's IC50 values demonstrate its effectiveness in inhibiting cell proliferation ( ).
- Mechanisms of Action : Studies suggest that this compound may exert its anticancer effects by modulating apoptotic pathways. It influences the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2, leading to an increased apoptotic response in cancer cells ( ).
- Case Study : In a study involving HepG2 cells, this compound treatment resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for liver cancer ( ).
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, particularly in models of ischemic damage:
- Mechanism of Neuroprotection : Research indicates that this compound can cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage. It reduces the activation of inflammatory pathways and decreases cell death in neuronal cultures exposed to oxidative stress ( ).
- In Vivo Studies : In gerbil models of transient forebrain ischemia, administration of this compound significantly improved locomotor activity and reduced neuronal death in the hippocampal CA1 region. This suggests that this compound may be effective in mitigating ischemic injury ( ).
- Biochemical Analysis : Immunohistochemical studies showed that this compound treatment led to decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced microglial activation, highlighting its anti-inflammatory potential ( ).
Potential Therapeutic Uses
The diverse applications of this compound extend beyond cancer and neuroprotection:
- Antioxidant Properties : As a phenolic compound, this compound exhibits strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases ( ).
- Drug Development : Given its ability to modulate key signaling pathways involved in inflammation and apoptosis, this compound holds promise for development as a therapeutic agent for various conditions, including neurodegenerative diseases and cancers ( ).
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | Significant cytotoxicity against HepG2 cells |
| Neuroprotection | Reduces oxidative stress; anti-inflammatory effects | Improved outcomes in ischemic models |
| Therapeutic Potential | Modulates signaling pathways | Potential for use in neurodegenerative diseases |
Propiedades
Fórmula molecular |
C37H66O8 |
|---|---|
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
(2S)-4-[(8R,13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-8-16-29(38)18-11-13-20-31(40)33-22-24-35(44-33)36-25-23-34(45-36)32(41)21-14-12-19-30(39)17-10-7-5-6-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
Clave InChI |
MFGFWXCTLLADHW-IBOOTRSHSA-N |
SMILES isomérico |
CCCCC[C@@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |
SMILES canónico |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Sinónimos |
purpurenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















